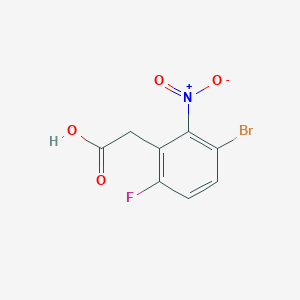
3-Bromo-6-fluoro-2-nitrophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-2-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various applications, including the synthesis of novel drugs and biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetic acid typically involves the bromination, fluorination, and nitration of phenylacetic acid derivatives. The reaction conditions often include the use of bromine, fluorine sources, and nitric acid under controlled temperatures and pressures to achieve the desired substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-fluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenylacetic acids.
Reduction: Amino derivatives of phenylacetic acid.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
3-Bromo-6-fluoro-2-nitrophenylacetic acid is used in scientific research for:
Chemistry: Synthesis of novel compounds and intermediates for further chemical reactions.
Biology: Study of its effects on biological systems and potential as a biochemical probe.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of polymers and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and nitro groups allows it to form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-fluoro-6-nitrophenylacetic acid
- 4-Bromo-2-(carboxymethyl)-3-fluoronitrobenzene
Uniqueness
3-Bromo-6-fluoro-2-nitrophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H5BrFNO4 |
|---|---|
Peso molecular |
278.03 g/mol |
Nombre IUPAC |
2-(3-bromo-6-fluoro-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-2-6(10)4(3-7(12)13)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Clave InChI |
UQMLAQDNWHIXPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CC(=O)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
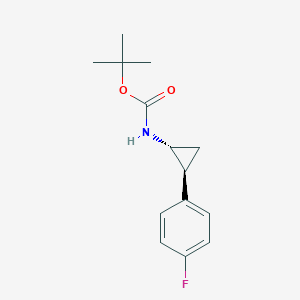
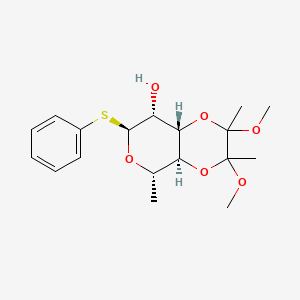

![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
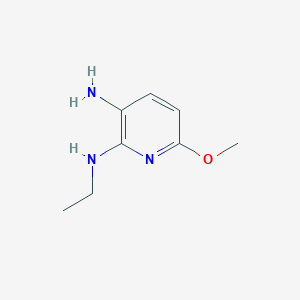
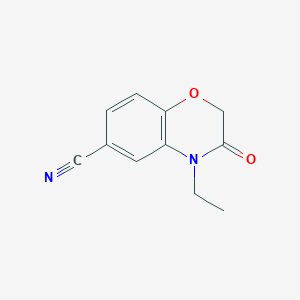

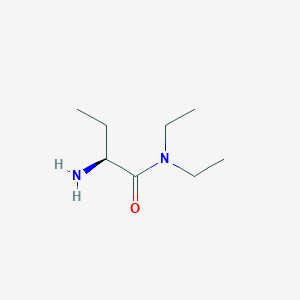

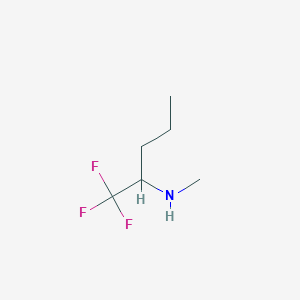
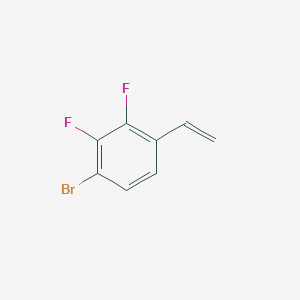
![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
